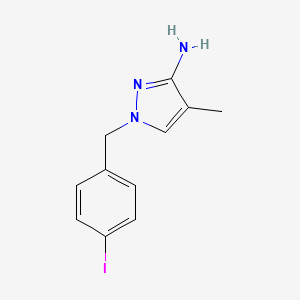
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of 4-iodobenzyl halides with pyrazole derivatives. One common method is the nucleophilic substitution reaction where 4-iodobenzyl chloride reacts with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Análisis De Reacciones Químicas
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carbonyl compounds.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Material Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study the interaction of small molecules with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine can be compared with other similar compounds such as:
4-Iodobenzyl bromide: Another halogenated benzyl compound used in organic synthesis.
1-(4-Iodobenzyl)piperazine: Known for its applications in medicinal chemistry and biological studies.
4-((4-Iodobenzyl)(4H-1,2,4-triazol-4-yl)amino)benzonitrile: Used as an imaging agent in medical diagnostics.
These compounds share the common feature of having an iodine atom attached to a benzyl group, but they differ in their specific functional groups and applications, highlighting the unique properties and uses of this compound.
Propiedades
Fórmula molecular |
C11H12IN3 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
1-[(4-iodophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12IN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |
Clave InChI |
HKZJKKKONBDBBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


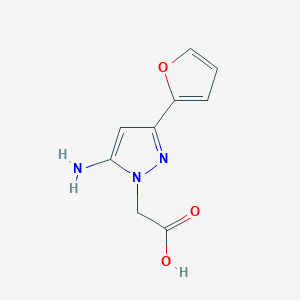

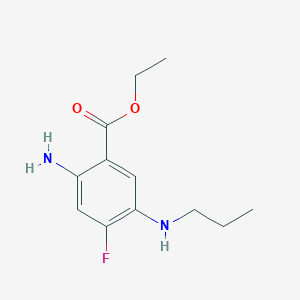


![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
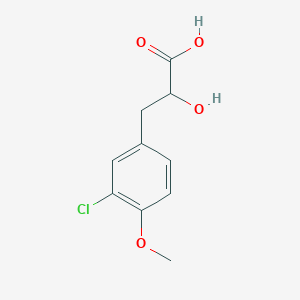
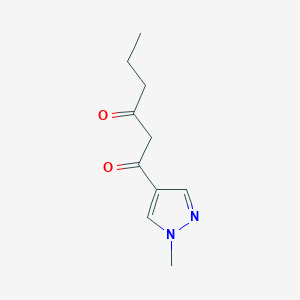


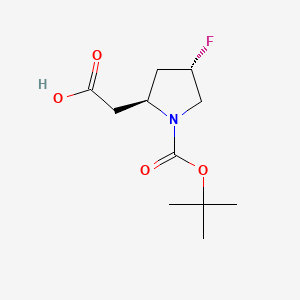
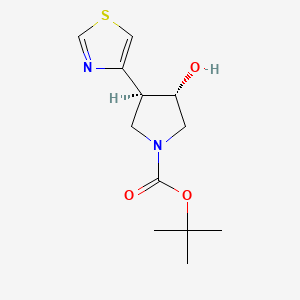
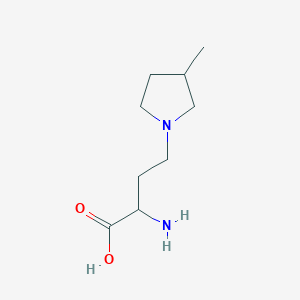
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
